Cas no 478066-27-2 (Imidazo[2,1-b]thiazole-5-carboxamide, N-(4-chlorophenyl)-6-methyl-)
Imidazo[2,1-b]thiazole-5-carboxamide, N-(4-chlorophenyl)-6-methyl- Chemical and Physical Properties
Names and Identifiers
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- Imidazo[2,1-b]thiazole-5-carboxamide, N-(4-chlorophenyl)-6-methyl-
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- MDL: MFCD01814517
- Inchi: 1S/C13H10ClN3OS/c1-8-11(17-6-7-19-13(17)15-8)12(18)16-10-4-2-9(14)3-5-10/h2-7H,1H3,(H,16,18)
- InChI Key: XCXIQHDCFZPHJQ-UHFFFAOYSA-N
- SMILES: S1C=CN2C(C(NC3=CC=C(Cl)C=C3)=O)=C(C)N=C12
Experimental Properties
- Density: 1.48±0.1 g/cm3(Predicted)
- pka: 12.08±0.70(Predicted)
Imidazo[2,1-b]thiazole-5-carboxamide, N-(4-chlorophenyl)-6-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB342898-100 mg |
N-(4-Chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide; . |
478066-27-2 | 100mg |
€208.80 | 2023-04-26 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00886052-1g |
N-(4-Chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide |
478066-27-2 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
| Ambeed | A930968-1g |
N-(4-Chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide |
478066-27-2 | 90% | 1g |
$350.0 | 2024-08-02 | |
| abcr | AB342898-100mg |
N-(4-Chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide; . |
478066-27-2 | 100mg |
€283.50 | 2025-04-18 |
Imidazo[2,1-b]thiazole-5-carboxamide, N-(4-chlorophenyl)-6-methyl- Suppliers
Imidazo[2,1-b]thiazole-5-carboxamide, N-(4-chlorophenyl)-6-methyl- Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on Imidazo[2,1-b]thiazole-5-carboxamide, N-(4-chlorophenyl)-6-methyl-
Imidazo[2,1-b]thiazole-5-carboxamide, N-(4-chlorophenyl)-6-methyl-
Imidazo[2,1-b]thiazole-5-carboxamide, N-(4-chlorophenyl)-6-methyl- (CAS No. 478066-27-2) is a heterocyclic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of imidazothiazoles, which are known for their versatile reactivity and structural diversity. The molecule features a thiazole ring fused with an imidazole ring, along with a carboxamide group substituted at the 5-position and a methyl group at the 6-position. The presence of a 4-chlorophenyl group further enhances its chemical properties, making it a valuable compound in research and development.
The imidazo[2,1-b]thiazole core of this compound is a key structural element that contributes to its unique reactivity and biological activity. Recent studies have highlighted the importance of such heterocycles in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The carboxamide group at the 5-position plays a crucial role in hydrogen bonding interactions, which are essential for molecular recognition and binding affinity in biological systems. Additionally, the methyl substitution at the 6-position introduces steric effects that can influence the compound's solubility and stability.
The 4-chlorophenyl substituent adds electronic diversity to the molecule, enhancing its ability to interact with various biological targets. This substitution pattern has been shown to improve pharmacokinetic properties such as absorption and distribution, making it a promising candidate for therapeutic applications. Recent research has focused on optimizing the synthesis of this compound to achieve higher yields and better purity levels, ensuring its suitability for large-scale production.
In terms of synthesis, Imidazo[2,1-b]thiazole-5-carboxamide, N-(4-chlorophenyl)-6-methyl- can be prepared through a multi-step process involving cyclization reactions and functional group transformations. The use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining product quality. This approach not only reduces reaction time but also minimizes the formation of by-products, making it an environmentally friendly method.
From a biological standpoint, this compound has demonstrated potent activity against several disease-relevant targets. For instance, studies have shown that it exhibits inhibitory effects on protein kinases involved in cancer progression. The imidazo[2,1-b]thiazole framework has been identified as a key structural motif for binding to these targets, suggesting its potential as a lead compound in anticancer drug development.
Moreover, the N-(4-chlorophenyl) substitution pattern has been found to enhance the compound's selectivity towards specific kinase isoforms, reducing off-target effects and improving therapeutic efficacy. This selectivity is crucial for minimizing adverse effects in clinical applications. Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high accuracy, facilitating rational drug design efforts.
In conclusion, Imidazo[2,1-b]thiazole-5-carboxamide, N-(4-chlorophenyl)-6-methyl- (CAS No. 478066-27-2) is a highly promising compound with diverse applications in pharmaceutical research. Its unique structure and functional groups make it an attractive candidate for developing novel therapeutic agents. Continued research into its synthesis optimization and biological activity will undoubtedly unlock new opportunities for its use in medicine and beyond.
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